REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[CH2:8])[C:5]([OH:7])=[O:6])[CH3:2].Br[CH2:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.C(=O)([O-])[O-].[K+].[K+]>CN(C=O)C>[CH2:1]([O:3][C:4](=[CH2:8])[C:5]([O:7][CH2:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)=[O:6])[CH3:2] |f:2.3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(=O)O)=C
|
Name
|
|
Quantity
|
1.62 g
|
Type
|
reactant
|
Smiles
|
BrCC1=CC=CC=C1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
1.309 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 12 h at 25° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was quenched with water (25 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with DCM (3×100 mL)
|
Type
|
WASH
|
Details
|
The combined organic layer was washed with water (3×50 mL)
|
Type
|
CUSTOM
|
Details
|
dried over anhyd
|
Type
|
FILTRATION
|
Details
|
It was filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude was purified by Combiflash (Silica gel, 12 g, Redisep, EtOAc/petroleum ether, 10:90)
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C(=O)OCC1=CC=CC=C1)=C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 2.67 mmol | |
AMOUNT: MASS | 550 mg | |
YIELD: PERCENTYIELD | 31% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |